2-(4-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)-1-(furan-2-yl)ethanone oxalate
説明
The compound 2-(4-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)-1-(furan-2-yl)ethanone oxalate features a piperazine core substituted with a 5-fluoro-2-methoxyphenylsulfonyl group and an ethanone-linked furan-2-yl moiety, paired with an oxalate counterion. The sulfonyl group enhances stability and modulates electronic properties, while the furan-2-yl ethanone may contribute to π-π stacking interactions in receptor binding.
特性
IUPAC Name |
2-[4-(5-fluoro-2-methoxyphenyl)sulfonylpiperazin-1-yl]-1-(furan-2-yl)ethanone;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O5S.C2H2O4/c1-24-16-5-4-13(18)11-17(16)26(22,23)20-8-6-19(7-9-20)12-14(21)15-3-2-10-25-15;3-1(4)2(5)6/h2-5,10-11H,6-9,12H2,1H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDRHGPRVIICLFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)N2CCN(CC2)CC(=O)C3=CC=CO3.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O9S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 2-(4-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)-1-(furan-2-yl)ethanone oxalate is a novel chemical entity that has garnered attention in pharmacological research due to its potential therapeutic applications. This article delves into its biological activity, synthesizing findings from various studies to present a comprehensive overview.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 418.4 g/mol. The structural components include a piperazine ring, a sulfonyl group, and a furan moiety, which are known to contribute to the biological activity of similar compounds.
| Property | Value |
|---|---|
| Molecular Formula | C19H19FN4O4S |
| Molecular Weight | 418.4 g/mol |
| CAS Number | 1448075-32-8 |
The biological activity of this compound is hypothesized to involve multiple mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways.
- Receptor Modulation : The piperazine moiety may interact with various neurotransmitter receptors, potentially influencing pain perception and mood regulation.
- Cell Cycle Disruption : The compound may interfere with cellular proliferation pathways, leading to apoptosis in cancerous cells.
Analgesic Activity
A study assessing the analgesic properties of related compounds demonstrated significant pain relief in animal models. The acetic acid-induced writhing test showed that compounds with similar sulfonyl groups exhibited reduced writhing responses, indicating effective analgesic properties.
Experimental Design :
- Groups : Mice were divided into treatment groups receiving varying doses of the test compound and a control (diclofenac sodium).
- Results : The compound significantly reduced the number of writhings compared to the control group, suggesting potent analgesic activity.
Toxicity Assessment
Acute toxicity studies conducted according to OECD guidelines revealed that the tested compounds displayed low toxicity levels. Histopathological examinations of vital organs (brain, liver, lungs) indicated no significant adverse effects after treatment.
Case Studies and Comparative Analysis
Recent literature highlights various derivatives of sulfonamide compounds, noting their diverse biological activities:
| Compound Name | Biological Activity | Reference |
|---|---|---|
| Dapsone | Antibacterial, anti-inflammatory | |
| Celecoxib | COX-2 inhibitor, anti-inflammatory | |
| New Oxazolones | Analgesic, low toxicity |
These studies underscore the therapeutic potential of sulfonamide derivatives, including this compound.
類似化合物との比較
Structural and Functional Comparison with Analogs
Core Scaffold and Substituent Variations
Table 1: Key Structural Differences Among Analogs
Key Observations :
- Electronic Effects : The target compound’s 5-fluoro-2-methoxyphenyl group provides moderate electron-withdrawing properties, contrasting with the electron-donating methoxy in 7e and the strong electron-withdrawing trifluoromethyl in 785705-64-8 .
- Counterion Role: The oxalate salt in the target compound and JJC8-088 likely improves aqueous solubility compared to non-salt analogs like AGN-PC-00Q75X .
Comparison :
Physicochemical Properties
Table 2: Melting Points and Solubility Trends
Key Insights :
- The oxalate counterion in the target compound likely reduces crystallinity compared to non-salt analogs, improving bioavailability.
- Bulky substituents (e.g., 4-bromophenyl in 7j ) correlate with higher melting points due to increased molecular rigidity.
Q & A
Q. What are the standard synthetic routes for preparing this compound?
The synthesis typically involves multi-step organic reactions:
- Step 1 : Preparation of the sulfonyl chloride intermediate (e.g., 5-fluoro-2-methoxyphenyl sulfonyl chloride) via chlorination of the corresponding sulfonic acid.
- Step 2 : Reaction of the sulfonyl chloride with piperazine to form the sulfonyl-piperazine intermediate under basic conditions (e.g., K₂CO₃ in ethanol) .
- Step 3 : Coupling the intermediate with furan-2-yl carbonyl derivatives (e.g., via nucleophilic acyl substitution) to form the ethanone backbone .
- Step 4 : Salt formation with oxalic acid to yield the oxalate salt. Key Purification Methods : Recrystallization (ethanol/water mixtures) and column chromatography (silica gel, ethyl acetate/petroleum ether) .
Q. Which analytical techniques are critical for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR for structural confirmation, with focus on sulfonyl (δ ~3.5 ppm for SO₂–N) and furan (δ ~7.5 ppm for aromatic protons) regions .
- High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% recommended for biological studies), using C18 columns and acetonitrile/water mobile phases .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .
Q. What in vitro assays are typically used to assess its biological activity?
- Cytotoxicity Assays : MTT or SRB assays in cancer cell lines (e.g., melanoma B16F10) to determine IC₅₀ values .
- Enzyme Inhibition Studies : Fluorometric assays targeting enzymes like tyrosinase or kinases, with positive controls (e.g., kojic acid for tyrosinase) .
- Antioxidant Activity : DPPH radical scavenging assays to evaluate non-cytotoxic antioxidant potential .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency in coupling steps .
- Catalysis : Use of Pd-based catalysts for Suzuki-Miyaura coupling (if aryl halides are intermediates) .
- Continuous Flow Reactors : Improve reaction control and scalability for intermediates (e.g., sulfonamide formation) .
- Temperature Control : Lower temperatures (0–5°C) during sulfonyl chloride synthesis to minimize byproducts .
Q. How to resolve contradictions in spectral data during structural elucidation?
- Case Study : Discrepancies in ¹H NMR signals for furan protons may arise from tautomerism or solvent effects. Use deuterated DMSO for consistent readings and compare with computational predictions (DFT calculations) .
- X-ray Crystallography : Resolve ambiguous NOE correlations by obtaining single-crystal structures (e.g., similar piperazine derivatives in ) .
Q. What strategies address discrepancies in biological activity across studies?
- Standardized Protocols : Use identical cell lines (e.g., ATCC-certified B16F10) and assay conditions (e.g., 48-hour incubation) .
- Metabolic Stability Testing : Evaluate compound stability in liver microsomes to explain variability in IC₅₀ values .
- Comparative SAR Studies : Compare activity with structural analogs (e.g., replacing the 5-fluoro group with bromo or methoxy) to identify critical pharmacophores .
Q. What computational methods predict interactions with biological targets?
- Molecular Docking : Use AutoDock Vina to model binding to kinase domains (e.g., MAPK) based on sulfonyl-piperazine flexibility .
- MD Simulations : Assess stability of ligand-target complexes (e.g., 100 ns simulations in GROMACS) to validate docking results .
- QSAR Modeling : Train models on analogs (e.g., from ) to predict ADMET properties .
Q. How do structural modifications influence ADME properties?
- LogP Optimization : Introduce hydrophilic groups (e.g., hydroxyl) to the furan ring to improve solubility, monitored via shake-flask experiments .
- Metabolic Soft Spots : Replace labile methoxy groups with trifluoromethyl to reduce CYP450-mediated degradation (LC-MS/MS metabolite profiling) .
- Permeability Assays : Caco-2 cell models to assess intestinal absorption changes after piperazine N-methylation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
